Ferric citrate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |
|---|---|
CAS No. |
6043-74-9 |
Molecular Formula |
C6H15FeO12 |
Molecular Weight |
335.02 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate |
InChI |
InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3 |
InChI Key |
KYHYIZWHRHRBQV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3] |
density |
1.8 at 68 °F (USCG, 1999) Specific gravity: 1.8 at 20 °C/4 °C (solid) |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
physical_description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. |
Related CAS |
7050-19-3 (unspecified ammonium-iron salt) 3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with a suitable base to form ferric hydroxide, which is then reacted with citric acid to produce this compound . Another method involves preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves combining ferric ion with a base to form ferric hydroxide, which is then treated with citric acid to yield pharmaceutical-grade this compound . The process is designed to ensure high purity and consistency, making it suitable for medical and pharmaceutical applications.
Chemical Reactions Analysis
Ferric citrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be photoreduced by exposure to light, especially blue and ultraviolet light, converting Fe³⁺ to Fe²⁺ with the concomitant oxidation of the carboxyl group.
Substitution Reactions: this compound can form various coordination complexes with different ligands, leading to the formation of oligomers and polymers.
Common Reagents and Conditions:
Reagents: Ferric chloride, citric acid, bases (e.g., sodium hydroxide).
Conditions: Reactions typically occur in aqueous solutions, often under controlled pH and temperature conditions.
Major Products:
Photoreduction: Produces ferrous ions (Fe²⁺) and carbon dioxide.
Coordination Complexes: Forms various this compound complexes with different stoichiometries and structures.
Scientific Research Applications
Management of Hyperphosphatemia
Ferric citrate is FDA-approved for managing elevated phosphorus levels in patients with CKD, especially those undergoing dialysis. It has been shown to effectively lower serum phosphorus concentrations while also increasing iron parameters.
Key Findings from Clinical Trials :
- A meta-analysis involving 1,281 patients demonstrated that this compound significantly reduced serum phosphorus levels compared to control groups (WMD = -0.55, p < 0.001) .
- In various studies, this compound not only decreased phosphorus but also increased hemoglobin levels and serum ferritin, indicating its effectiveness in treating both hyperphosphatemia and anemia .
Iron Deficiency Anemia
This compound has been evaluated for its efficacy in treating iron deficiency anemia in patients with CKD. Several randomized controlled trials have highlighted its benefits.
Clinical Trial Results :
- In a study involving non-dialysis-dependent CKD patients, this compound significantly increased hemoglobin levels and transferrin saturation while decreasing serum phosphate concentrations .
- A pooled analysis from phase 2 and phase 3 trials indicated that this compound led to a notable increase in hemoglobin (≥10 g/L) and improved iron status markers .
Table 1: Summary of Key Clinical Trials on this compound
| Study | Population | Duration | Primary Outcomes | Results |
|---|---|---|---|---|
| Yokoyama et al. (2014) | CKD stages 3-5 | 12 weeks | Serum phosphate, hemoglobin | Significant decrease in phosphate; increase in hemoglobin |
| Block et al. (2015) | CKD stages 3-5 | 12 weeks | Serum phosphate, TSAT, ferritin | Significant decrease in phosphate; increase in TSAT and ferritin |
| Fishbane et al. (2017) | CKD stages 3-5 | 16 weeks | Serum phosphate, hemoglobin | Significant decrease in phosphate; increase in hemoglobin |
| Block et al. (2019) | Advanced CKD (eGFR < 20 ml/min) | 36 weeks | Serum phosphate, TSAT, ferritin | Significant decrease in phosphate; increase in TSAT and ferritin |
Case Study 1: Efficacy in Dialysis Patients
A randomized trial assessed the effect of this compound on dialysis patients over 52 weeks. The study found that patients receiving this compound had a statistically significant reduction in serum phosphorus compared to those on active controls (adjusted mean treatment difference -2.18 mg/dl, p < 0.001). Additionally, there was an increase in serum ferritin and transferrin saturation .
Case Study 2: Pediatric Application
The FIT4KiD trial aims to evaluate the effects of this compound on pediatric patients with CKD. Preliminary results suggest that it may effectively lower circulating iFGF23 concentrations while improving iron status .
Mechanism of Action
Ferric citrate exerts its effects through several mechanisms:
Phosphate Binding: In the gastrointestinal tract, this compound binds dietary phosphate, forming an insoluble compound that is excreted, thereby reducing serum phosphate levels.
Iron Supplementation: Ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract.
Molecular Targets and Pathways:
Phosphate Binding: Targets dietary phosphate in the gastrointestinal tract.
Iron Absorption: Involves the ferric reductase enzyme and the transferrin-mediated iron transport pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy in Phosphate Control
- Key Findings :
Iron Supplementation Benefits
| Parameter | This compound | IV Iron | Ferrous Sulfate |
|---|---|---|---|
| Δ Hb (g/dL) | +0.84 | +1.2–1.5 | +0.5–1.0 |
| Δ Ferritin (ng/mL) | +899 (vs. 628 in controls) | +200–300 | Minimal |
| Bioavailability | Moderate | High | Low (ferric form) |
- Key Findings :
Cost-Effectiveness
- FC is cost-effective compared to sevelamer and calcium acetate due to reduced IV iron/ESA costs .
- Annual savings per patient: $1,200–1,800 (U.S. estimates) .
Limitations of Current Evidence
Patient Selection : Observational studies may exclude high-risk patients, overestimating real-world safety .
Iron Overload Risk : Long-term FC use increases ferritin (up to 899 ng/mL in dialysis patients), but clinical consequences remain unclear .
Q & A
Q. What controls are essential when testing this compound’s cytotoxicity in intestinal cell lines?
Q. How can researchers validate this compound’s iron speciation in cell culture media?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
